molecular formula C14H13NO3 B8385280 2-(4-Ethoxycarbonylphenoxy)pyridine

2-(4-Ethoxycarbonylphenoxy)pyridine

Cat. No. B8385280
M. Wt: 243.26 g/mol
InChI Key: IEZYANUMYRZTQZ-UHFFFAOYSA-N
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Patent
US07176204B2

Procedure details

2-(4-Ethoxycarbonylphenoxy)pyridine (2.43 g, 9.99 mmol), 90 mL of ethanol and 50 mL of 1 mol/L aqueous solution of sodium hydroxide were mixed and the mixture was stirred for 3 hours at room temperature. The reaction mixture was concentrated and the residue was brought to pH3 to 4 with dilute hydrochloric acid. The precipitates produced were filtered, washed with water, and then dried to obtain 2.07 g (96%) of the title compound as colorless powder.
Quantity
2.43 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:18]=[CH:17][C:9]([O:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)=[CH:8][CH:7]=1)=[O:5])C.[OH-].[Na+]>C(O)C>[N:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[O:10][C:9]1[CH:17]=[CH:18][C:6]([C:4]([OH:5])=[O:3])=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.43 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC=C(OC2=NC=CC=C2)C=C1
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
The precipitates produced
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1=C(C=CC=C1)OC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.07 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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